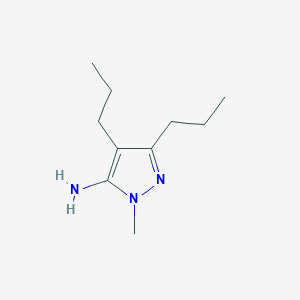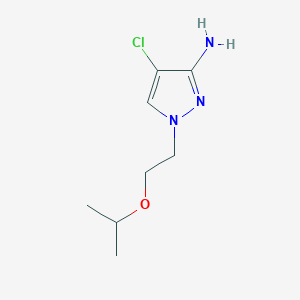
3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one is an organic compound with a unique structure that includes a cyclobutanone ring substituted with a bromoethyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 2,2-dimethylcyclobutanone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group in the cyclobutanone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted cyclobutanones.
Reduction: Formation of 3-(2-Bromoethyl)-2,2-dimethylcyclobutanol.
Oxidation: Formation of 3-(2-Bromoethyl)-2,2-dimethylcyclobutanecarboxylic acid.
Aplicaciones Científicas De Investigación
3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylcyclobutanone: Lacks the bromoethyl group, making it less reactive in substitution reactions.
3-(2-Chloroethyl)-2,2-dimethylcyclobutan-1-one: Similar structure but with a chloroethyl group instead of bromoethyl, leading to different reactivity and applications.
3-(2-Iodoethyl)-2,2-dimethylcyclobutan-1-one: Contains an iodoethyl group, which is more reactive in substitution reactions compared to the bromoethyl group.
Uniqueness
3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one is unique due to the presence of the bromoethyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Propiedades
Fórmula molecular |
C8H13BrO |
|---|---|
Peso molecular |
205.09 g/mol |
Nombre IUPAC |
3-(2-bromoethyl)-2,2-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C8H13BrO/c1-8(2)6(3-4-9)5-7(8)10/h6H,3-5H2,1-2H3 |
Clave InChI |
YJHJMUUBVOLHAY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CC1=O)CCBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2E)-2-[[(3E)-3-[(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-phenylcyclohexen-1-yl]methylidene]-3,6-dimethyl-1,3-benzothiazole;4-methylbenzenesulfonate](/img/structure/B13477558.png)




![5-Oxa-2-azaspiro[3.5]nonan-9-ol](/img/structure/B13477592.png)





